

Part 1: Structural Biochemistry & Target Analysis

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Compound of Interest

Compound Name: *Boc-his(1-ME)-OH*

Cat. No.: *B7888691*

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The critical distinction between Anserine and Balenine lies in the position of the methyl group on the imidazole ring. This positional isomerism dictates their biological function, including zinc chelation capacity and carnosinase resistance.

- Anserine:

-alanyl-

-methyl-L-histidine (often labeled 1-Methylhistidine). The methyl group is on the nitrogen proximal (

) to the alanine side chain.

- Balenine (Ophidine):

-alanyl-

-methyl-L-histidine (often labeled 3-Methylhistidine). The methyl group is on the nitrogen tele (

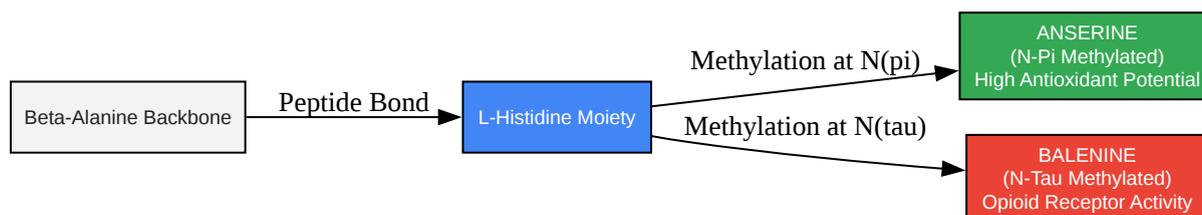
, distal) to the side chain.

Nomenclature Warning: Vendor catalogs frequently conflict on "1-methyl" vs. "3-methyl" numbering. Always verify the structure visually or by the Greek letter designation (

vs.

) before purchasing reagents.

DOT Diagram: Structural Logic & Isomerism



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Caption: Divergent synthesis pathways based on imidazole methylation sites (

vs

).

Part 2: Critical Reagents & Building Blocks

To ensure "Self-Validating" protocols (Part 2 of directive), we must eliminate the variable of regioselectivity during the reaction. We do not methylate on the resin; we assemble pre-methylated blocks.

The Resin: 2-Chlorotryl Chloride (2-CTC)

- Selection: 2-CTC Resin (Loading: 0.6–0.8 mmol/g).
- Causality: Histidine is prone to racemization (L

D conversion) during the loading of the first amino acid if esterification conditions are harsh (e.g., Wang resin with DMAP). 2-CTC allows for extremely mild, base-free loading via nucleophilic displacement of chloride, preserving chiral integrity.

The Building Blocks (The "Secret Sauce")

Standard Fmoc-His(Trt)-OH cannot be used here. You must source the specific methylated analogs.

Component	Reagent Name (Vendor Specifics)	Function
Anserine Core	Fmoc-His(1-Me)-OH (Fmoc-methyl-L-histidine)	Introduces the Pi-methylated ring.
Balenine Core	Fmoc-His(3-Me)-OH (Fmoc-methyl-L-histidine)	Introduces the Tau-methylated ring.
N-Terminus	Fmoc-Ala-OH	The beta-amino acid cap.
Coupling	DIC (Diisopropylcarbodiimide) + Oxyma Pure	Low-racemization coupling cocktail. Avoid HATU for His-couplings.
Deprotection	20% Piperidine in DMF (with 0.1M HOBt)	HOBt prevents aspartimide-like side reactions (though less relevant here, it is good practice).

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

This workflow is designed for a 0.1 mmol scale.

Step 1: Resin Loading (The Critical Step)

- **Swell Resin:** Place 150 mg of 2-CTC resin in a reactor. Swell in dry DCM (Dichloromethane) for 20 mins.
- **Prepare AA Solution:** Dissolve 0.1 mmol of the specific Fmoc-Methyl-His-OH in 2 mL dry DCM. Add 4 equivalents of DIPEA (Diisopropylethylamine).
- **Coupling:** Add solution to resin. Agitate for 2 hours at room temperature.

- Capping: Add 0.5 mL of Methanol (HPLC grade) to the reaction mixture and agitate for 20 mins.
 - Mechanism:[1][2][3] Methanol caps unreacted trityl chloride sites, preventing non-specific binding later.
- Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Fmoc Deprotection[4]

- Add 20% Piperidine in DMF. Agitate for 5 mins. Drain.
- Add fresh 20% Piperidine in DMF. Agitate for 10 mins. Drain.
- Validation: UV monitoring of the drain at 301 nm (dibenzofulvene adduct) confirms deprotection.

Step 3: Coupling -Alanine

-amino acids are less sterically hindered but can be slower to couple than

-amino acids due to degrees of freedom.

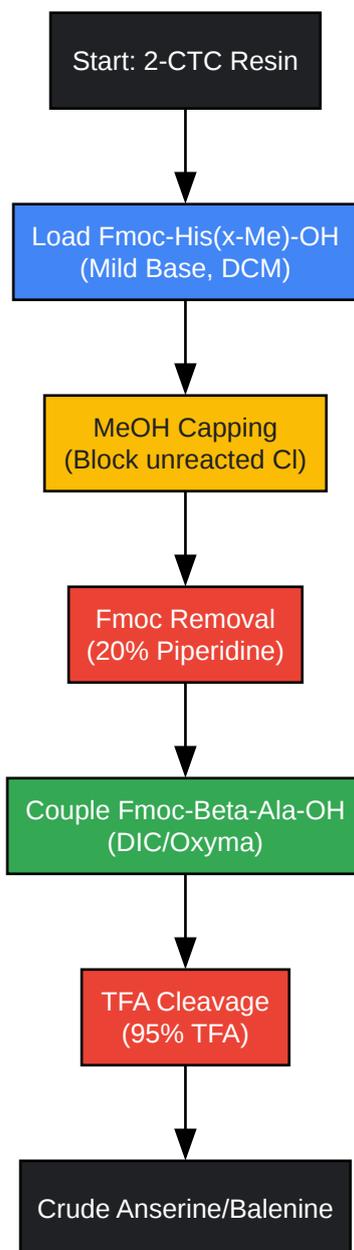
- Cocktail: Dissolve Fmoc-
-Ala-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.
- Activation: Let the mixture activate for 2 minutes before adding to the resin (Pre-activation).
- Reaction: Add to resin. Agitate for 60 minutes.
- Kaiser Test (Self-Validation): Take a few resin beads. Add Ninhydrin reagents.
 - Blue beads = Incomplete coupling (Repeat step).
 - Colorless/Yellow beads = Complete coupling (Proceed).

Step 4: Final Cleavage & Global Deprotection

Since we used 2-CTC and have no side-chain protecting groups (the methyl is stable, and trityl is on the resin), cleavage is mild.

- Wash Resin: Thoroughly with DCM (5x) to remove all DMF (DMF interferes with precipitation).
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% .
- Execution: Agitate for 90 minutes.
- Isolation: Filter resin.[4] Precipitate filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the white solid.

DOT Diagram: Synthesis Workflow



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Caption: Step-by-step SPPS workflow ensuring chiral integrity and chemical selectivity.

Part 4: Purification & Validation

Standard C18 HPLC often fails for these dipeptides because they are small, highly polar, and wash out in the void volume.

Purification Strategy:

- Column: C18-AQ (Aqueous stable) or HILIC (Hydrophilic Interaction Liquid Chromatography).
- Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent is crucial).
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 0% B for 5 mins (to load), then 0-10% B over 20 mins. (Very shallow gradient).

Analytical Validation (Mass Spec):

- Anserine:

m/z.

- Balenine:

m/z.

- Differentiation: Since they are isobaric, they must be separated by retention time (co-injection with standards) or NMR.

- NMR Signature: The methyl group singlet in

H-NMR is diagnostic.

- Anserine (

):

ppm.

- Balenine (

):

ppm (typically downfield due to electronic environment).

References

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